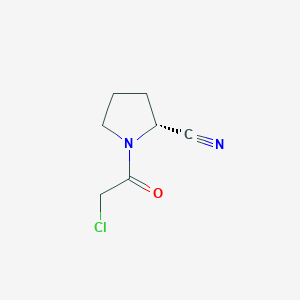

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Description

Properties

IUPAC Name |

(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRPKBYQZOLCD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448343 | |

| Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565452-98-4 | |

| Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from D-proline: An In-depth Technical Guide

Abstract

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial chiral intermediate, most notably in the synthesis of certain antidiabetic drugs. This technical guide provides a comprehensive overview of a robust and scalable synthetic route starting from the readily available chiral building block, D-proline. The synthesis involves a multi-step process encompassing N-acylation, amidation, and subsequent dehydration to yield the target nitrile. This document will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and present key analytical data. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently replicate and optimize this synthesis.

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, owing to its conformational rigidity and ability to mimic peptide turns.[1][2][3] Specifically, the this compound moiety serves as a cornerstone for the construction of various bioactive molecules. Its significance is underscored by its role as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes.[4][5][6][7][8][9] The nitrile group, in particular, is critical for the potent and reversible inhibition of the DPP-IV enzyme.[6][9]

This guide focuses on a practical and efficient synthetic pathway from D-proline, an inexpensive and enantiomerically pure starting material.[10][11] The chosen strategy obviates the need for complex protecting group manipulations, a common drawback in alternative synthetic approaches.[4][5] We will explore a three-step sequence:

-

N-acylation of D-proline with chloroacetyl chloride.

-

Amidation of the resulting carboxylic acid to form the corresponding carboxamide.

-

Dehydration of the amide to furnish the target nitrile.

Each step will be discussed in detail, highlighting the rationale for reagent selection, reaction conditions, and potential challenges.

Synthetic Pathway Overview

The overall transformation from D-proline to this compound is depicted below. This pathway is designed for efficiency and scalability.

Caption: Synthetic workflow from D-proline to the target nitrile.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: N-acylation of D-proline

The initial step involves the acylation of the secondary amine of D-proline with chloroacetyl chloride. This reaction forms a stable amide bond and introduces the chloroacetyl moiety required for subsequent coupling reactions in drug synthesis.

Protocol: Preparation of (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [5][6][12]

-

To a suspension of D-proline (1 equivalent) in tetrahydrofuran (THF), add chloroacetyl chloride (1.5 equivalents) at room temperature.

-

Reflux the reaction mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Carefully dilute the reaction mixture with water and stir for 20 minutes to quench any unreacted chloroacetyl chloride.

-

Add saturated brine and ethyl acetate. Separate the organic layer.

-

Re-extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality and Expertise:

-

Solvent Choice: THF is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and has a suitable boiling point for reflux, driving the reaction to completion. Conducting the reaction at an elevated temperature significantly reduces the reaction time compared to procedures at lower temperatures.[5]

-

Reagent Stoichiometry: An excess of chloroacetyl chloride is used to ensure complete conversion of the D-proline.

-

Work-up Procedure: The aqueous work-up is crucial for removing water-soluble byproducts and unreacted starting materials. The use of brine helps to break any emulsions and improve the separation of the aqueous and organic layers.

Step 2: Amidation of the Carboxylic Acid

The conversion of the carboxylic acid to the primary amide is a critical step. This is achieved through an activation of the carboxylic acid followed by reaction with an ammonia source.

Protocol: Preparation of (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [6]

-

Dissolve the (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1 equivalent) in dichloromethane (DCM).

-

At 10–15 °C, slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM.

-

Stir the mixture at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add ammonium bicarbonate (2 equivalents) and continue stirring for an additional hour.

-

Filter the reaction mixture to remove the DCU precipitate and wash the residue with DCM.

-

Concentrate the filtrate to obtain the crude amide. The product can be further purified by crystallization or column chromatography.

Causality and Expertise:

-

Coupling Agent: DCC is a widely used and effective coupling agent for amide bond formation.[13] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ammonia (generated in situ from ammonium bicarbonate).

-

Ammonia Source: Ammonium bicarbonate is a convenient and mild source of ammonia for the amidation reaction.

-

Temperature Control: The initial addition of DCC is performed at a slightly reduced temperature to control the exothermic reaction and minimize potential side reactions.

-

Byproduct Removal: The primary byproduct, DCU, is insoluble in DCM and can be easily removed by filtration. This simplifies the purification process significantly.

Step 3: Dehydration of the Amide to the Nitrile

The final step is the dehydration of the primary amide to the corresponding nitrile. This transformation is typically achieved using a strong dehydrating agent.

Protocol: Preparation of this compound [5][9]

-

Suspend the (R)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (1 equivalent) in THF.

-

Cool the mixture to 0–5 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.5 equivalents).

-

Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture back to 5–10 °C.

-

Carefully add ammonium bicarbonate portion-wise to neutralize the excess trifluoroacetic anhydride and trifluoroacetic acid formed.

-

Stir the mixture at room temperature for 45 minutes.

-

Concentrate the mixture under vacuum. The crude product can then be purified by extraction and crystallization.

Causality and Expertise:

-

Dehydrating Agent: Trifluoroacetic anhydride is a powerful dehydrating agent that efficiently converts primary amides to nitriles under mild conditions.[14] Other dehydrating agents like phosphorus oxychloride or cyanuric chloride can also be used, but may require harsher conditions or more complex work-up procedures.[12][15]

-

Temperature Management: The reaction is initiated at a low temperature to control the reactivity of the anhydride. The neutralization step is also performed at a reduced temperature due to its exothermic nature.

-

Quenching: The use of ammonium bicarbonate for quenching is advantageous as it is a weak base that effectively neutralizes the acidic components without causing degradation of the desired product.

Data Summary

The following table summarizes key parameters for the synthesis of this compound from D-proline.

| Step | Key Reagents | Solvent | Typical Yield (%) | Key Analytical Data |

| N-acylation | D-proline, Chloroacetyl chloride | THF | 80-90 | ¹H NMR: Characteristic shifts for the pyrrolidine ring protons and the chloroacetyl methylene group. IR: Strong carbonyl absorption for the carboxylic acid and amide. |

| Amidation | DCC, Ammonium bicarbonate | DCM | 60-70 | ¹H NMR: Appearance of broad signals for the -CONH₂ protons. IR: Shift in carbonyl frequencies and appearance of N-H stretching bands. |

| Dehydration | Trifluoroacetic anhydride | THF | 85-95 | ¹H NMR: Disappearance of the amide protons. IR: Appearance of a sharp nitrile (C≡N) stretching band around 2240 cm⁻¹. MS: Correct molecular ion peak. |

Conclusion

This technical guide has outlined a practical and efficient three-step synthesis of this compound starting from D-proline. The described protocols are robust and have been developed with scalability in mind. The detailed explanation of the rationale behind the choice of reagents and reaction conditions provides a solid foundation for researchers to successfully implement and adapt this synthesis for their specific needs. The high yields and straightforward purification procedures make this an attractive route for the production of this important chiral intermediate in a drug discovery and development setting.

References

-

Sipos, G., & Varga, M. (2019). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Catalysis, 9(10), 9138-9148. [Link]

-

Rauch, M., et al. (2018). Organic Acid to Nitrile: A Chemoenzymatic Three-Step Route. ChemCatChem, 10(15), 3218-3222. [Link]

-

Various Authors. (2022). More efficient methods to convert carboxylic acids to nitriles. Helvetica Chimica Acta. [Link]

-

Zhang, L., et al. (2014). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1033. [Link]

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

Zhang, L., et al. (2014). A facile method to synthesize vildagliptin. Medicinal Chemistry Research, 23(12), 5249-5254. [Link]

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Wu, W., et al. (2013). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 25(18), 10341-10344. [Link]

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Semantic Scholar. [Link]

-

De Bin, C., et al. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 19(11), 17796-17827. [Link]

-

Freeman, M. F., et al. (2026). An Alkaloid Biosynthetic Gene Bundle in Animals. Journal of the American Chemical Society. [Link]

- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Mendeley. [Link]

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158. [Link]

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Gonzalez-Martinez, D., et al. (2021). A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. International Journal of Molecular Sciences, 22(24), 13627. [Link]

-

Singh, S. K., et al. (2012). Synthesis of 1-(2-chloroacetyl) pyrrolidine-2-carbonitrile derivatives.... ResearchGate. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]

-

This compound. PubChem. [Link]

-

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. PubChem. [Link]

-

Question on ResearchGate. How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile?. [Link]

- CN107827802B - Synthesis method of D-proline.

-

Reimer, M. A., et al. (2016). a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 138(30), 9589-9601. [Link]

-

D-Proline. PubChem. [Link]

-

Reimer, M. A., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(30), 9589-9601. [Link]

-

Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 10. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Amide synthesis by acylation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine - Google Patents [patents.google.com]

Spectroscopic Characterization of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key chiral building block in medicinal chemistry. While the data presented herein was obtained for its enantiomer, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the spectroscopic properties (NMR, IR, MS) of enantiomers are identical under achiral conditions. This guide will delve into the interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of this important compound.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry plays a vital role in the biological activity of the final drug molecule. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this chiral molecule, ensuring the quality and efficacy of the resulting therapeutic candidates. The 2-cyanopyrrolidine moiety is a recognized proline mimic, and its incorporation into molecules can be pivotal for their interaction with biological targets.[1]

This guide will walk through the key spectroscopic techniques used to characterize this compound, providing a detailed explanation of the data and the rationale behind the experimental choices.

Spectroscopic Data Analysis

The structural characterization of this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information. A notable feature observed in the NMR spectra is the presence of rotamers (cis and trans) due to hindered rotation around the amide bond, which is a common characteristic of N-acylproline derivatives.[1]

The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. The presence of a 4:1 mixture of trans and cis amide rotamers results in some signals being split into two sets.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.1–2.4 | m | 4H | Pyrrolidine-H3, H4 |

| 3.56–3.64 | m | 1H | Pyrrolidine-H5 |

| 3.69–3.76 | m | 1H | Pyrrolidine-H5 |

| 4.02–4.21 | m | 0.4H | CH₂Cl (cis rotamer) |

| 4.06 | s | 1.6H | CH₂Cl (trans rotamer) |

| 4.76 | m | 0.8H | CHCN (trans rotamer) |

| 4.86 | m | 0.2H | CHCN (cis rotamer) |

Table 1: ¹H NMR Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (300 MHz, CDCl₃). This data is representative for the (R)-enantiomer.[2]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of rotamers is also evident in the ¹³C NMR spectrum, with some carbon signals appearing as pairs.[2]

| Chemical Shift (δ) ppm | Assignment |

| 22.7, 24.6, 25.1 | Pyrrolidine-C3, C4 |

| 29.9, 32.4 | Pyrrolidine-C3, C4 |

| 41.6 | CH₂Cl |

| 46.4, 46.7 | Pyrrolidine-C5 |

| 46.9, 47.0 | Pyrrolidine-C2 |

| 117.8 | CN |

| 164.7, 165.2 | C=O |

Table 2: ¹³C NMR Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (75 MHz, CDCl₃). This data is representative for the (R)-enantiomer.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the various functional groups in its structure.

| Wavenumber (cm⁻¹) | Functional Group |

| 2242 | C≡N (Nitrile) |

| 1662 | C=O (Amide) |

| 2888, 2953, 2992 | C-H (Aliphatic) |

Table 3: Characteristic IR Absorption Bands for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (KBr). This data is representative for the (R)-enantiomer.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

| m/z | Assignment |

| 173.1 | [M+H]⁺ |

Table 4: Mass Spectrometry Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (ES+). This data is representative for the (R)-enantiomer.[2] The observed molecular ion peak corresponds to the protonated molecule, confirming the molecular weight of the compound.[3][4]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

Detailed Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol provides a standardized procedure for obtaining high-quality NMR spectra of this compound.

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

-

Securely cap the NMR tube and vortex gently until the sample is completely dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

-

Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction, and integration).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., proton-decoupled, 45° pulse, 2-second relaxation delay, 1024 or more scans).

-

Process the ¹³C NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Data Analysis:

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations in the ¹H NMR spectrum to assign the protons to the molecular structure.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbons to the molecular structure.

-

Assess the purity of the sample by identifying any impurity signals in the spectra.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust confirmation of the chemical structure of this compound. The detailed interpretation of the spectral data, as outlined in this guide, is essential for ensuring the quality and identity of this important chiral intermediate in research and drug development. The presence of rotamers, a key feature of this molecule, is clearly observable in the NMR spectra and provides valuable insight into its conformational dynamics in solution.

References

-

Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

-

Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC - NIH. Available at: [Link]

-

Majeed, S. R., et al. (2021). Synthesis of 1-(2-chloroacetyl) pyrrolidine-2-carbonitrile derivatives.... ResearchGate. Available at: [Link]_

-

ResearchGate. (PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. This compound | C7H9ClN2O | CID 10920982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 15480185 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Purity Analysis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Abstract

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a pivotal chiral building block in contemporary medicinal chemistry. Its enantiomeric purity is a critical quality attribute, directly impacting the stereochemistry and, consequently, the efficacy and safety of the final active pharmaceutical ingredient (API). This is particularly true in its role as a precursor to Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of drugs central to the management of type 2 diabetes.[1][2][3] This technical guide provides an in-depth exploration of the methodologies for the chiral purity analysis of this compound, grounded in scientific principles and field-proven insights. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource that bridges theoretical understanding with practical application. The guide delves into the primary analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), detailing the causality behind experimental choices and presenting self-validating protocols.

Introduction: The Significance of Chiral Purity

The pyrrolidine ring is a fundamental scaffold in a multitude of pharmaceuticals.[4] The precise three-dimensional arrangement of substituents on this ring often dictates the biological activity of a molecule. In the context of DPP-4 inhibitors like Vildagliptin, the (S)-enantiomer of the 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate is the active precursor, while the (R)-enantiomer is considered an impurity.[5][6][7][8][9] The presence of the undesired enantiomer can lead to reduced therapeutic effect, altered pharmacokinetic profiles, or even off-target toxicity. Therefore, robust and accurate analytical methods for determining enantiomeric purity are not merely a regulatory requirement but a cornerstone of safe and effective drug development.

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile typically starts from the readily available and less expensive L-proline.[6][7][8] Conversely, the synthesis of the (R)-enantiomer would necessitate the use of D-proline.[1] The synthetic process involves N-acylation with chloroacetyl chloride, followed by the conversion of the carboxylic acid to a carbonitrile.[6][7][8][10] Given the potential for racemization at various stages of synthesis and the critical need for enantiopure starting materials, highly sensitive analytical techniques are indispensable for quality control.

Core Analytical Methodologies: A Comparative Overview

The determination of enantiomeric excess (ee) for pyrrolidine derivatives is predominantly accomplished using chromatographic and electrophoretic techniques.[11][12] The choice between HPLC, GC, and CE depends on the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.[11]

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |

| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[11] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase (CSP).[11] | Differential migration of charged enantiomers in an electric field, often using a chiral selector in the background electrolyte.[13] |

| Analyte Suitability | Broadly applicable to non-volatile and thermally labile compounds.[11] | Suitable for volatile and thermally stable compounds; derivatization is often required for pyrrolidine derivatives to increase volatility.[11] | Ideal for charged or chargeable molecules; requires only small sample volumes.[13][14] |

| Advantages | High versatility, wide availability of CSPs, robust and reproducible.[4][12] | High separation efficiency and sensitivity.[15] | High efficiency, rapid method development, low solvent consumption.[12][13] |

| Considerations | Can be solvent-intensive. | Limited to thermally stable and volatile analytes. | Sensitivity can be lower than HPLC for some applications. |

In-Depth Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for the enantiomeric purity analysis of pharmaceutical compounds due to its versatility and robustness.[4][11][16] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[11]

The Central Role of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in developing a successful chiral HPLC method. For pyrrolidine derivatives and related structures, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioseparation capabilities.[4] These CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), provide a complex chiral environment with multiple interaction sites (e.g., hydrogen bonding, π-π interactions, and steric hindrance) that allow for effective discrimination between enantiomers.[17]

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the analysis of this compound. Method optimization is crucial for achieving baseline separation of the enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

Materials:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is a common starting point for normal-phase chromatography. The ratio will need to be optimized (e.g., 90:10 v/v).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm (due to the presence of the amide chromophore).

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Monitor the separation and identify the peaks corresponding to the (R) and (S) enantiomers. The elution order will need to be confirmed with an enantiomerically pure standard, if available.

-

Calculate the enantiomeric purity using the area normalization method: % Enantiomer = (Area of individual enantiomer peak / Total area of both enantiomer peaks) x 100

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[18][19] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.998[19] |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (%RSD) | ≤ 2.0%[19] |

| LOQ (S/N ratio) | ≥ 10[18] |

| LOD (S/N ratio) | ≥ 3[18] |

Alternative Methodologies

While HPLC is the workhorse for chiral separations, GC and CE offer viable alternatives in specific scenarios.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique known for its high separation efficiency.[15] However, its application to this compound requires consideration of the compound's volatility and thermal stability.[11] Direct analysis may be challenging, and derivatization might be necessary to enhance volatility.[11]

Protocol Outline: Chiral GC

-

Derivatization (if necessary): To increase volatility and improve peak shape.

-

Column Selection: A cyclodextrin-based chiral stationary phase is often a good choice.

-

Temperature Programming: An optimized oven temperature program is crucial for resolving the enantiomers.[11]

-

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. Mass Spectrometry (MS) can be used for definitive identification.[20]

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.[12][13] The separation of enantiomers is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[12][13] The differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to different migration times.[14]

Protocol Outline: Chiral CE

-

Chiral Selector: Beta-cyclodextrin and its derivatives are widely used.

-

Background Electrolyte (BGE): A buffer system (e.g., phosphate buffer) at a specific pH is used.

-

Method Development: Optimization of the chiral selector concentration, BGE pH, and applied voltage is necessary to achieve separation.

Conclusion and Future Perspectives

The robust and reliable analysis of the chiral purity of this compound is paramount in the development of safe and effective pharmaceuticals. Chiral HPLC with polysaccharide-based CSPs stands out as the most versatile and widely applicable method. However, chiral GC and CE provide valuable orthogonal techniques for method validation and in specific analytical scenarios. As regulatory expectations for the control of chiral impurities continue to evolve, the development of highly sensitive and efficient analytical methods will remain a critical focus in the pharmaceutical industry. The principles and protocols outlined in this guide provide a solid foundation for scientists and researchers to develop and validate methods that ensure the quality and safety of these vital pharmaceutical intermediates.

References

- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.

- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Benchchem.

- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.

- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.

- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.

- An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.

- Optical Enantiodifferentiation of Chiral Nitriles. ACS Publications.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Synthesis of 1-(2-chloroacetyl) pyrrolidine-2-carbonitrile derivatives.... ResearchGate.

- Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central.

- System Suitability and Validation for Chiral Purity Assays of Drug Substances.

- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.

- Application Notes and Protocols for Chiral Pyrrolidine Derivatives in Flow Chemistry. Benchchem.

- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.

- Application of Capillary Electrophoresis to Pharmaceutical Analysis.

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.

- (PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate.

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals.

- Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Taylor & Francis Online.

- (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC - NIH.

- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Google Patents.

- ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA).

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. PubMed.

- This compound. Benchchem.

- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.

- The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.

- Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals.

- (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile. Sigma-Aldrich.

- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.

- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH.

- A Guide to the Analysis of Chiral Compounds by GC.

- Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

- (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile. Benchchem.

- Solvent-free enantioselective Friedländer condensation using binam-prolinamides as organocatalysts. RUA.

- Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed.

- The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bio-rad.com [bio-rad.com]

- 15. azom.com [azom.com]

- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. dujps.com [dujps.com]

- 20. journals.co.za [journals.co.za]

Unveiling the Inactive Isomer: A Technical Guide to the Mechanistic Role of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Abstract

This technical guide provides an in-depth analysis of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a chiral intermediate primarily recognized as the enantiomer of a crucial building block for the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Vildagliptin. While devoid of direct therapeutic action, understanding this molecule is paramount for drug development professionals involved in the synthesis and quality control of cyanopyrrolidine-based pharmaceuticals. This guide will deconstruct the significance of its stereochemistry, elucidate the mechanism of action of its therapeutically active counterpart, and provide the technical context for its role in pharmaceutical manufacturing.

Introduction: The Significance of a Chiral Intermediate

This compound (Figure 1) is a synthetic organic compound that has garnered attention not for its biological activity, but for its relationship to a class of potent anti-diabetic drugs. It is the (R)-enantiomer of the key synthetic precursor to Vildagliptin, a highly selective inhibitor of dipeptidyl peptidase-IV (DPP-IV) used in the management of type 2 diabetes mellitus.[][2] In the landscape of pharmaceutical development, the study of such "inactive" isomers is critical. They often arise as impurities during synthesis and their presence must be carefully controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, the true "mechanism of action" of this compound is best understood through the lens of stereoselective pharmacology and its role as a synthetic marker.

| Property | Value | Source |

| IUPAC Name | (2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [4] |

| CAS Number | 565452-98-4 | [4] |

| Molecular Formula | C₇H₉ClN₂O | [4] |

| Molecular Weight | 172.61 g/mol | [4] |

| Appearance | Pale Yellow Solid | [5] |

Table 1: Physicochemical Properties of this compound.

The Decisive Role of Stereochemistry in DPP-IV Inhibition

The biological target of Vildagliptin, the DPP-IV enzyme, exhibits a high degree of stereoselectivity. The enzyme's active site is a precisely shaped three-dimensional pocket that accommodates its substrates and inhibitors with specific spatial orientations.[6] The therapeutic efficacy of Vildagliptin is almost exclusively attributed to the (S)-enantiomer of its cyanopyrrolidine moiety.

The 2(S)-cyanopyrrolidine core acts as a proline mimic, enabling it to fit snugly into the S1 subsite of the DPP-IV active site.[7] It is this specific (S)-configuration that optimally positions the nitrile "warhead" for interaction with the catalytic triad of the enzyme.[8] Consequently, the (R)-enantiomer, this compound, when incorporated into the final drug structure, would result in a molecule that does not correctly align with the active site residues. This steric hindrance prevents effective binding and inhibition, rendering the (R)-isomer of Vildagliptin biologically inert as a DPP-IV inhibitor.

This principle of stereoselectivity is a cornerstone of modern drug design, where the desired therapeutic effect is maximized while minimizing off-target effects by using a single, active enantiomer.

Mechanism of Action of the Target API: Vildagliptin

To fully appreciate the significance of the (R)-intermediate, one must understand the mechanism of its successful counterpart derived from the (S)-intermediate. Vildagliptin functions by inhibiting the DPP-IV enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9]

The Incretin Effect:

-

Upon food intake, intestinal L-cells release GLP-1.

-

GLP-1 stimulates the pancreatic β-cells to release insulin in a glucose-dependent manner and suppresses the release of glucagon from α-cells.

-

These actions lead to lower blood glucose levels.

-

DPP-IV rapidly cleaves and inactivates GLP-1, terminating its effect.[9]

Vildagliptin's inhibition of DPP-IV prolongs the activity of endogenous GLP-1, thereby enhancing glycemic control.[10]

Molecular Interaction with DPP-IV: The key to Vildagliptin's potent and reversible inhibition lies in the interaction of its (S)-cyanopyrrolidine moiety with the DPP-IV active site.

-

Reversible Covalent Bonding: The nitrile group of the cyanopyrrolidine forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630).[11][12]

-

Hydrogen Bonding Network: The protonated amino group of the proline-mimicking ring forms a salt bridge and hydrogen bonds with a pair of glutamate residues (Glu205 and Glu206) and Tyrosine (Tyr662) in the S2 subsite.[11]

This dual interaction anchors the inhibitor firmly but reversibly in the active site, effectively blocking substrate access.

Caption: Mechanism of DPP-IV Inhibition by Vildagliptin.

Synthetic Context and Experimental Protocols

This compound and its (S)-enantiomer are not naturally occurring. They are synthesized from L-proline or D-proline, respectively. The synthesis of the key (S)-intermediate is a well-documented multi-step process that highlights the practical challenges in maintaining stereochemical purity.[9][13]

Caption: General Synthetic Workflow for Vildagliptin Intermediate.

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is adapted from established literature and serves as a representative example of the synthesis.[9][14] The synthesis of the (R)-isomer would follow an analogous route starting from D-proline.

Step A: N-Acylation

-

Suspend L-proline in a suitable solvent such as tetrahydrofuran (THF).

-

Add chloroacetyl chloride dropwise to the suspension.

-

Reflux the reaction mixture for approximately 2 hours.

-

Upon completion, cool the mixture and perform an aqueous workup with ethyl acetate extraction to isolate the N-acylated carboxylic acid.

Step B: Amidation

-

Dissolve the carboxylic acid intermediate from Step A in dichloromethane (DCM).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM at 10–15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate and continue stirring for another hour.

-

Filter the reaction mixture to remove dicyclohexylurea and concentrate the filtrate to obtain the crude amide.

Step C: Dehydration to Nitrile

-

Suspend the amide intermediate from Step B in THF.

-

Cool the mixture to 0–5 °C and add trifluoroacetic anhydride (TFAA).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Carefully add ammonium bicarbonate portion-wise to neutralize the acid.

-

Concentrate the mixture and perform an extractive workup to isolate the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Protocol 2: In Vitro DPP-IV Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a test compound (e.g., Vildagliptin) against the DPP-IV enzyme. The (R)-isomer, if tested, would be expected to show negligible activity.

Materials:

-

Human recombinant DPP-IV enzyme.

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Buffer: Tris-HCl buffer, pH 7.5.

-

Test compound (Vildagliptin) and control (inactive isomer).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the microplate wells, add 50 µL of the assay buffer.

-

Add 10 µL of the test compound dilutions to the respective wells.

-

Add 20 µL of the DPP-IV enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes.

-

Calculate the rate of reaction (slope of the fluorescence vs. time plot).

-

Determine the percent inhibition for each compound concentration relative to the uninhibited control.

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a molecule whose scientific importance is defined by its stereochemical relationship to a potent therapeutic agent. While it does not possess a direct mechanism of action in a pharmacological sense, its existence underscores the critical principle of stereoselectivity in drug design. For researchers and drug development professionals, this compound serves as a vital reference standard for monitoring the stereochemical purity of Vildagliptin synthesis. A thorough understanding of its properties and the mechanism of the active (S)-enantiomer is essential for ensuring the quality, safety, and efficacy of this important class of antidiabetic drugs.

References

Sources

- 2. (R)-Vildagliptin | 1036959-27-9 | SynZeal [synzeal.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | C7H9ClN2O | CID 10920982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vildagliptin Chloroacetyl Nitrile (R)-Isomer | 565452-98-4 [chemicalbook.com]

- 6. Discovery of potent and selective dipeptidyl peptidase IV inhibitors derived from beta-aminoamides bearing subsituted triazolopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

An In-depth Technical Guide on the Stability and Degradation of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. As a critical chiral intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate potential stability issues, design robust analytical methods, and develop stable formulations.

Introduction to this compound

This compound is a chiral synthetic intermediate characterized by a pyrrolidine ring, a reactive chloroacetyl group, and a nitrile moiety. While its counterpart, the (S)-enantiomer, is a well-documented key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors such as Vildagliptin, the (R)-enantiomer's utility and stability are of equal importance in drug discovery and development, particularly when exploring novel chemical entities or potential impurities.[1][2] The presence of multiple reactive functional groups dictates its chemical behavior and susceptibility to degradation under various environmental conditions.

Key Structural Features and Their Implications for Stability:

-

α-Chloroacetyl Group: This is the most reactive site on the molecule. The carbon-chlorine bond is susceptible to nucleophilic substitution, and the amide bond can undergo hydrolysis.

-

Pyrrolidine Ring: While generally stable, this saturated heterocyclic ring can be susceptible to oxidation and, under certain conditions, ring-opening reactions.[3][4][5]

-

Nitrile Group: The nitrile (cyano) group is relatively stable but can be a precursor to carboxylic acids or amides through hydrolysis, particularly under strong acidic or basic conditions.[6][7][8]

-

Chiral Center: The stereocenter at the 2-position of the pyrrolidine ring introduces the possibility of racemization under certain stress conditions, which could have significant implications for the biological activity of the final API.

Physicochemical Properties (Predicted for (R)-enantiomer):

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O | PubChem |

| Molecular Weight | 172.61 g/mol | [9] |

| Physical Form | Solid (predicted) | [10] |

| Storage | Refrigerator, under inert gas | [10] |

Predicted Degradation Pathways

Based on the chemical functionalities present in this compound, several degradation pathways can be anticipated under forced degradation conditions. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][9][11][12]

Hydrolytic Degradation

Hydrolysis is expected to be a primary degradation pathway due to the presence of the chloroacetyl group.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, two main reactions are plausible. The first is the hydrolysis of the amide bond, leading to the formation of (R)-pyrrolidine-2-carbonitrile and chloroacetic acid. The second is the nucleophilic substitution of the chloride by water, yielding (R)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile.[13][14][15][16]

-

Base-Catalyzed Hydrolysis: In basic media, the chloroacetyl group is highly susceptible to nucleophilic substitution by a hydroxide ion, forming (R)-1-(2-hydroxyacetyl)pyrrolidine-2-carbonitrile. Amide bond cleavage can also occur, particularly under stronger basic conditions.[13][14][15][16]

-

Nitrile Hydrolysis: While generally less reactive than the chloroacetyl group, the nitrile moiety can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under more forcing acidic or basic conditions.[8]

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

The pyrrolidine ring, particularly the tertiary amine, is a potential site for oxidative degradation.

-

N-Oxidation: The nitrogen atom of the pyrrolidine ring can be oxidized to form an N-oxide.

-

Ring Opening: More aggressive oxidation could lead to the opening of the pyrrolidine ring.

Caption: Predicted Oxidative Degradation Pathways.

Thermal Degradation

Thermal stress can induce decomposition, potentially through the elimination of HCl from the chloroacetyl moiety or other complex degradation pathways. The presence of the chloroacetyl group may lower the thermal stability of the molecule.[1]

Photodegradation

Exposure to light, particularly UV radiation, can lead to photodegradation. The pyrrolidine ring and the chloroacetyl group are potential chromophores that could absorb light and initiate degradation reactions, which often proceed through radical mechanisms.[17]

Experimental Design for Stability and Degradation Studies

A systematic forced degradation study should be conducted to identify the likely degradation products and establish the intrinsic stability of this compound. These studies are crucial for the development and validation of a stability-indicating analytical method.[12]

Forced Degradation Protocol

This protocol outlines a general procedure for a forced degradation study. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Store at room temperature and 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Store at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Store at room temperature, protected from light.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 60°C and 80°C.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

3. Sample Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from all potential degradation products and from its enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[18][19][20][21]

Method Development Strategy:

-

Column Selection: Screen a variety of chiral stationary phases (CSPs) to achieve enantiomeric separation. Polysaccharide-based CSPs are often a good starting point.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/ethanol or acetonitrile/water with additives) to achieve good resolution and peak shape for the parent compound and its degradants.

-

Detector Selection: A UV detector is commonly used. For identification of unknown degradation products, a mass spectrometer (LC-MS) is invaluable.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation products generated during the forced degradation study.

Summary and Recommendations

This compound is a molecule with inherent reactivity, primarily due to its α-chloroacetyl group. Hydrolysis and nucleophilic substitution are the most probable degradation pathways. The pyrrolidine ring also presents a potential site for oxidation.

Key Recommendations for Handling and Storage:

-

Storage: Store in a well-closed container at refrigerated temperatures, under an inert atmosphere, and protected from light.

-

Formulation Development: Consideration should be given to the pH and potential for oxidative stress in any formulation containing this intermediate or a final API derived from it. The use of antioxidants and buffering agents may be necessary.

-

Analytical Monitoring: A validated stability-indicating chiral HPLC method should be used to monitor the purity of the intermediate and to detect and quantify any degradation products that may form during storage or in a formulated product.

This guide provides a theoretical framework for understanding the stability of this compound. Experimental verification of the predicted degradation pathways and the development of a robust, specific analytical method are essential next steps for any research or development program involving this compound.

References

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]

-

ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

-

Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Haugen, T., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 6(4), 2959-2969. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

FAO AGRIS. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

-

Bae, H. S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Chemosphere, 48(3), 329-334. [Link]

-

ACS Publications. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

-

Bhushan, R., & Kumar, R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(9), 843-857. [Link]

-

Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162. [Link]

-

Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 64(5), 1586-1592. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Kamberi, M., & Tsutsumi, Y. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

ProQuest. (2004). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 632-648. [Link]

-

McNeill, K. (2019). Exploring the photodegradation of pyrroles. [Link]

-

ResearchGate. (2021). Application of Nitrile in Drug Design. [Link]

-

McIsaac, J. E., et al. (1972). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 37(7), 1037–1041. [Link]

-

Yamaguchi, E., & Ota, Y. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 146(1), 587–596. [Link]

-

PubChem. (n.d.). Chloroacetyl chloride. [Link]

-

Desjardins, M. A., et al. (2018). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Chromatography A, 1534, 137-143. [Link]

-

RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

ResearchGate. (2024). (A) Chemical transformation of pyrrolidines. (B) Ring strain of cyclic amines. (C) First phase. [Link]

-

Liu, Y., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(12), 8561–8569. [Link]

-

Al-Faiyz, Y. S. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ACS Omega, 5(31), 19895–19901. [Link]

Sources

- 1. Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chiral-labs.com [chiral-labs.com]

- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides [agris.fao.org]

- 16. researchgate.net [researchgate.net]

- 17. mcneill-group.org [mcneill-group.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. csfarmacie.cz [csfarmacie.cz]

- 21. phx.phenomenex.com [phx.phenomenex.com]

A Technical Guide to the Solubility of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in Organic Solvents

Abstract

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a pivotal chiral intermediate in the synthesis of various pharmaceutical compounds. A thorough comprehension of its solubility characteristics in organic solvents is fundamental for optimizing reaction kinetics, designing efficient purification strategies, and developing robust manufacturing processes. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It delves into its physicochemical properties, offers a detailed, field-proven protocol for solubility determination, and discusses the theoretical principles governing its behavior in various organic media. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in a given solvent system. In the realm of pharmaceutical development, solubility is not merely a physical constant but a cornerstone of process chemistry and formulation science. For a key intermediate like this compound, understanding its solubility profile is paramount for several reasons:

-

Reaction Optimization: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in the solution. Poor solubility can lead to sluggish or incomplete reactions, impacting yield and purity.

-

Purification and Crystallization: Solubility differences are the foundation of purification techniques such as crystallization and chromatography. A well-characterized solubility profile allows for the rational selection of solvent systems to effectively remove impurities.

-

Process Scalability: A scalable and reproducible manufacturing process relies on predictable and controlled conditions. Knowledge of solubility is essential for preventing precipitation and ensuring consistent product quality during scale-up.

This compound is a notable intermediate, particularly in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. A comprehensive understanding of its solubility is therefore a critical enabler for the efficient production of these therapeutic agents.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O | PubChem[1] |

| Molecular Weight | 172.61 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The molecule possesses both polar and non-polar characteristics. The pyrrolidine ring and the chloroacetyl group contribute to its organic character, while the amide and nitrile functionalities introduce polarity. The presence of a polar amide and a nitrile group, contrasted with the less polar pyrrolidine ring and chloroacetyl group, suggests a moderate overall polarity.[2] This structural duality is the primary determinant of its solubility across a range of organic solvents. The principle of "like dissolves like" is a useful guide in predicting its solubility.[3][4] Solvents with similar polarity to the solute are more likely to be effective at dissolving it.[3]

Predicting Solubility: A Framework Based on Solvent Polarity

Based on the physicochemical properties of this compound, we can establish a logical framework to predict its solubility in different classes of organic solvents. This relationship is visualized in the diagram below.

Caption: Predicted solubility based on solute-solvent interactions.

This diagram illustrates that polar aprotic solvents are expected to be excellent solvents due to strong dipole-dipole interactions with the amide and nitrile groups. Polar protic solvents should offer moderate solubility through hydrogen bonding. Non-polar solvents are predicted to be poor solvents due to the predominance of polar functional groups in the solute.

Qualitative Solubility Profile

| Solvent | Qualitative Solubility | Source |

| Chloroform | Soluble / Slightly Soluble | BioCrick[4], ChemicalBook[5] |

| Dichloromethane | Soluble | BioCrick[4] |

| Ethyl Acetate | Soluble | BioCrick[4] |

| DMSO | Soluble / Slightly Soluble | BioCrick[4], ChemicalBook[5] |

| Acetone | Soluble | BioCrick[4] |

| Methanol | Slightly Soluble | ChemicalBook[5] |

This qualitative data aligns with the predictions based on the compound's structure, indicating good solubility in polar aprotic and moderately polar solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and accurate solubility data, a robust experimental protocol is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., acetonitrile, ethyl acetate, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a known volume of the chosen organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for thermodynamic solubility.[7]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the solid phase from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any particulate matter.[8]

-

-

-

Sample Analysis by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.[9] Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[8]

-

Sample Preparation: Accurately dilute a known volume of the clear, saturated supernatant with the solvent to bring its concentration within the range of the calibration curve.

-

Injection and Quantification: Inject the diluted sample into the HPLC system. Determine the concentration of the diluted sample from the calibration curve.[9]

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the thermodynamic solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Self-Validation and Trustworthiness:

-